![molecular formula C15H20F2N2O B5215902 N-cyclooctyl-N'-(2,4-difluorophenyl)urea](/img/structure/B5215902.png)
N-cyclooctyl-N'-(2,4-difluorophenyl)urea
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Overview
Description
N-cyclooctyl-N’-(2,4-difluorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclooctyl group and a 2,4-difluorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(2,4-difluorophenyl)urea typically involves the reaction of cyclooctylamine with 2,4-difluorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
Cyclooctylamine+2,4-difluorophenyl isocyanate→N-cyclooctyl-N’-(2,4-difluorophenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-cyclooctyl-N’-(2,4-difluorophenyl)urea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea derivatives with different nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemistry: N-cyclooctyl-N’-(2,4-difluorophenyl)urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the urea moiety makes it a candidate for binding to active sites of various enzymes, potentially modulating their activity.
Medicine: N-cyclooctyl-N’-(2,4-difluorophenyl)urea is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating diseases such as cancer or inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for incorporation into polymers and other materials, enhancing their performance characteristics.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclooctyl and difluorophenyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the 2,4-difluorophenyl group but differs in the presence of a benzamide moiety instead of a urea moiety.
N-cyclooctyl-N’-(4-iodophenyl)urea: This compound has a similar urea structure but with an iodophenyl group instead of a difluorophenyl group.
Uniqueness: N-cyclooctyl-N’-(2,4-difluorophenyl)urea is unique due to the combination of the cyclooctyl and 2,4-difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclooctyl-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c16-11-8-9-14(13(17)10-11)19-15(20)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHIBLLFMHSHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824150 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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